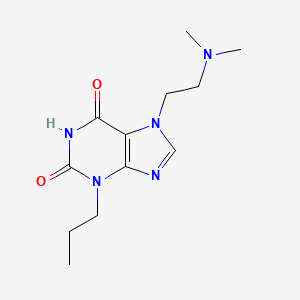
7-(2-(Dimethylamino)ethyl)-3-propyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-(二甲基氨基)乙基)-3-丙基-1H-嘌呤-2,6(3H,7H)-二酮是一种合成化合物,属于嘌呤类有机分子。嘌呤是杂环芳香族化合物,在各种生物过程中起着至关重要的作用。
准备方法
合成路线和反应条件
7-(2-(二甲基氨基)乙基)-3-丙基-1H-嘌呤-2,6(3H,7H)-二酮的合成通常涉及多步有机反应。一种常见的方法包括在碱性条件下用 2-(二甲基氨基)乙基氯对嘌呤衍生物进行烷基化。该反应通常在二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO) 等有机溶剂中进行,并在高温下进行以促进反应。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大。该过程将针对产率和纯度进行优化,通常涉及连续流反应器和自动化系统以确保生产一致性。将使用催化剂和先进的纯化技术(如色谱法和结晶)以达到所需的产质量。
化学反应分析
反应类型
7-(2-(二甲基氨基)乙基)-3-丙基-1H-嘌呤-2,6(3H,7H)-二酮可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等试剂进行氧化。
还原: 可以使用氢化锂铝等还原剂进行还原反应。
取代: 亲核取代反应可能发生,特别是在二甲基氨基乙基基团上。
常见试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水醚中的氢化锂铝。
取代: DMF 中的氢化钠用于亲核取代。
形成的主要产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成各种取代的嘌呤衍生物。
科学研究应用
7-(2-(二甲基氨基)乙基)-3-丙基-1H-嘌呤-2,6(3H,7H)-二酮在科学研究中有几个应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其对细胞过程和酶相互作用的潜在影响。
医学: 研究其潜在的治疗特性,包括抗癌和抗炎活性。
工业: 用于开发新材料和化学工艺。
作用机制
7-(2-(二甲基氨基)乙基)-3-丙基-1H-嘌呤-2,6(3H,7H)-二酮的作用机制涉及其与细胞内特定分子靶标的相互作用。它可能充当某些酶的抑制剂或激活剂,影响各种生化途径。确切的分子靶标和途径可能因具体应用和使用环境而异。
相似化合物的比较
类似化合物
咖啡因: 另一种具有兴奋作用的嘌呤衍生物。
茶碱: 用于治疗呼吸系统疾病。
腺嘌呤: 核酸的基本组成部分。
独特性
7-(2-(二甲基氨基)乙基)-3-丙基-1H-嘌呤-2,6(3H,7H)-二酮的独特之处在于其特定的结构修饰,赋予了其独特的化学和生物学特性。与其他嘌呤衍生物相比,这些修饰可以增强其在各种应用中的功效和选择性。
属性
CAS 编号 |
78146-58-4 |
|---|---|
分子式 |
C12H19N5O2 |
分子量 |
265.31 g/mol |
IUPAC 名称 |
7-[2-(dimethylamino)ethyl]-3-propylpurine-2,6-dione |
InChI |
InChI=1S/C12H19N5O2/c1-4-5-17-10-9(11(18)14-12(17)19)16(8-13-10)7-6-15(2)3/h8H,4-7H2,1-3H3,(H,14,18,19) |
InChI 键 |
UUXFMBCDKMCXIO-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C2=C(C(=O)NC1=O)N(C=N2)CCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















